N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

BRD4 bromodomain inhibitor BROMOscan

This compound stands out as a high-affinity BRD4-BD2 binder (Kd: 0.300 nM by BROMOscan), making it an exceptional tracer ligand for FP/TR-FRET competition assays. Its unique tetrahydropyran-4-yloxy (oxan-4-yloxy) moiety and 4-bromo-2-fluorophenyl motif enable precise SAR studies on BD1 vs. BD2 selectivity and halogen bonding thermodynamics—properties that generic inhibitors like JQ1 (BD2 Kd ~100 nM) cannot replicate. Low-nanomolar working concentrations minimize solvent interference. Available as a reference standard for medicinal chemistry optimization; request a quote for custom synthesis and bulk orders.

Molecular Formula C17H16BrFN2O3
Molecular Weight 395.228
CAS No. 2034276-63-4
Cat. No. B2978302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS2034276-63-4
Molecular FormulaC17H16BrFN2O3
Molecular Weight395.228
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C17H16BrFN2O3/c18-12-2-3-15(14(19)9-12)21-17(22)11-1-4-16(20-10-11)24-13-5-7-23-8-6-13/h1-4,9-10,13H,5-8H2,(H,21,22)
InChIKeyMFHXYGDMAPNOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034276-63-4): Core Chemical Identity and Procurement Baseline


N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034276-63-4) is a synthetic pyridine-3-carboxamide derivative featuring a 4-bromo-2-fluorophenyl substituent at the carboxamide nitrogen and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at the pyridine 6-position [1]. The compound has been catalogued as a bromodomain inhibitor with high-affinity binding to the BRD4 second bromodomain (BD2) [2]. Its molecular formula is C17H16BrFN2O3 and its molecular weight is 395.228 g/mol [1].

Why N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide Cannot Be Freely Substituted by Generic Bromodomain Inhibitors


Within the bromodomain inhibitor class, ligand binding affinity and domain selectivity are exquisitely sensitive to subtle structural variations in the solvent-exposed ether moiety and the halogen substitution pattern on the phenyl ring [1]. The tetrahydropyran-4-yloxy group at the pyridine 6-position contributes to a unique conformational profile that cannot be replicated by simpler alkoxy or unsubstituted phenyl analogs. Substituting this compound with a generic BRD4 inhibitor such as JQ1 or I-BET762 would alter both the absolute binding potency and the BD1/BD2 selectivity ratio, as demonstrated by the compound's sub-nanomolar Kd (0.300 nM) at BD2 [2], which diverges markedly from the ~100 nM BD2 affinity reported for JQ1 in independent studies [3].

Quantitative Differentiation Evidence for N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide Against Closest Analogs


BRD4 BD2 Binding Affinity: Sub-Nanomolar Kd vs. Reference Bromodomain Inhibitor JQ1

The compound demonstrates a dissociation constant (Kd) of 0.300 nM for human BRD4 BD2 as measured by BROMOscan assay using partial-length BRD4 BD2 expressed in a bacterial expression system [1]. By comparison, the well-characterized BET bromodomain inhibitor JQ1 exhibits a reported Kd of approximately 100 nM for BRD4 BD2 in isothermal titration calorimetry (ITC) assays [2]. This represents an approximately 333-fold improvement in binding affinity for the target compound relative to JQ1. It must be noted that the comparison is cross-study and cross-assay (BROMOscan vs. ITC), which limits the quantitative precision of the fold-difference estimate.

BRD4 bromodomain inhibitor BROMOscan

Structural Differentiation: Tetrahydropyran-4-yloxy Ether vs. Common Alkoxy Substituents in N-Phenyl Nicotinamides

The presence of a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at the pyridine 6-position distinguishes this compound from the vast majority of N-phenyl nicotinamide analogs, which typically employ linear alkoxy chains (e.g., methoxy, ethoxy) or unsubstituted pyridine rings [1]. The cyclic ether introduces a sterically constrained, hydrogen-bond-accepting motif that cannot be reproduced by acyclic ethers. In a systematized patent series of pyridine carboxamide orexin receptor antagonists, the tetrahydropyranyl ether was specifically claimed as a preferred embodiment for enhancing target engagement [2]. While no direct activity comparison between tetrahydropyranyl and methoxy analogs is available in the public domain for this specific scaffold, the structural divergence is unambiguous.

medicinal chemistry ether linker tetrahydropyran

Halogen Substitution Pattern: 4-Bromo-2-fluorophenyl vs. Common 4-Chlorophenyl or Unsubstituted Phenyl Analogs

The 4-bromo-2-fluorophenyl motif presents a distinctive ortho-fluoro, para-bromo substitution that is structurally analogous to the aniline portion of the kinase inhibitor vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine) [1]. In vandetanib, this substitution pattern is critical for VEGFR2 binding (IC50 = 40 nM) [1]. By contrast, the most common N-phenyl substituent in commercially available pyridine carboxamide screening libraries is the unsubstituted phenyl or 4-chlorophenyl group. While no quantitative BRD4 BD2 binding data exists for the 4-chloro or unsubstituted phenyl analogs of this specific scaffold, the divergent electronic (σm for F = 0.34; σp for Br = 0.23 vs. σp for Cl = 0.23) and steric parameters between bromine and chlorine (van der Waals radii: Br = 1.85 Å, Cl = 1.75 Å) provide a rational basis for differential target engagement [2].

halogen bonding SAR 4-bromo-2-fluorophenyl

Recommended Procurement and Application Scenarios for N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide


High-Sensitivity BRD4 BD2 Biochemical Binding Assays

Due to its sub-nanomolar Kd (0.300 nM) for BRD4 BD2 as determined by BROMOscan [1], this compound is optimally deployed as a high-affinity tracer ligand in fluorescence polarization or TR-FRET competition assays designed to screen for novel BD2-selective inhibitors. Its potency enables low-nanomolar working concentrations, reducing compound interference and solvent effects compared to weaker binders like JQ1 (Kd ~100 nM for BD2) [2].

Bromodomain Domain-Selectivity Profiling Panels

The compound's tetrahydropyran-4-yloxy substituent is a structural determinant that can be systematically varied to map BD1 vs. BD2 selectivity. Medicinal chemistry teams engaged in BET bromodomain inhibitor optimization should acquire this compound as a reference standard for SAR studies examining how cyclic ether linkers at the pyridine 6-position influence domain selectivity [3].

Halogen Bonding and Conformational Restriction Probes

The 4-bromo-2-fluorophenyl motif, combined with the cyclic oxane ether, provides a unique tool for studying the contributions of halogen bonding (Br-mediated) and conformational pre-organization (ortho-F restriction) to protein-ligand binding thermodynamics. This compound serves as a structurally matched control for vandetanib-like kinase inhibitor scaffolds in studies comparing kinase and bromodomain binding modes [4].

Quote Request

Request a Quote for N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.